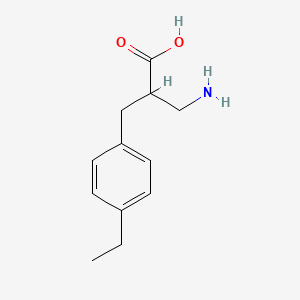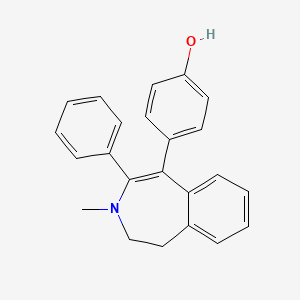
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core fused with a phenol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diazepam: Another benzazepine derivative with notable pharmacological properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares structural similarities and is used in organic synthesis.
Indole Derivatives: Often compared due to their similar heterocyclic structures and biological activities.
Uniqueness
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol stands out due to its unique combination of a benzazepine core and a phenol group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
919519-29-2 |
|---|---|
分子式 |
C23H21NO |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-(3-methyl-4-phenyl-1,2-dihydro-3-benzazepin-5-yl)phenol |
InChI |
InChI=1S/C23H21NO/c1-24-16-15-17-7-5-6-10-21(17)22(18-11-13-20(25)14-12-18)23(24)19-8-3-2-4-9-19/h2-14,25H,15-16H2,1H3 |
InChI 键 |
XWDAFOFKDRGUFZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



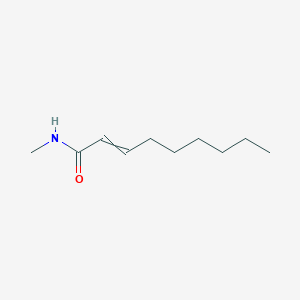

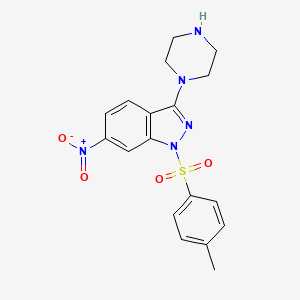

![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
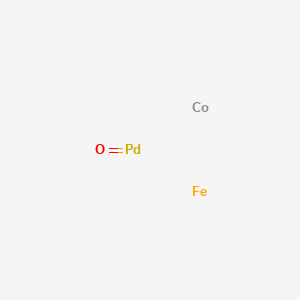
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)
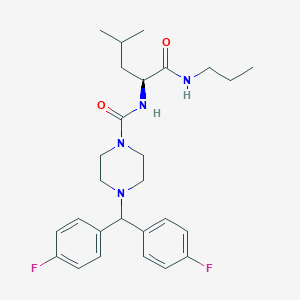
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)
